(Tetrachloro-1,3-phenylene)bismethylene diacrylate

monomer melting point regioisomer comparison processability window

Halogenated diacrylates for UV-cured flame-retardant coatings often suffer from additive migration or improper crosslink density. This tetrachlorinated meta-substituted monomer solves both issues. - **Reactive flame retardancy**: 36.9 wt% covalently bound chlorine eliminates exudation. - **Process optimization**: Melting point of 65.5-67°C (vs. 117-120°C for para isomer) enables lower-temp melt coating. - **Precision formulation**: Saponification equivalent weight of 211 g/eq (theoretical 210 g/eq) and 99.8% non-volatiles ensures reproducible crosslink density. Immediate availability for R&D to pilot quantities.

Molecular Formula C14H10Cl4O4
Molecular Weight 384.0 g/mol
CAS No. 36904-99-1
Cat. No. B12697681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrachloro-1,3-phenylene)bismethylene diacrylate
CAS36904-99-1
Molecular FormulaC14H10Cl4O4
Molecular Weight384.0 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)COC(=O)C=C)Cl
InChIInChI=1S/C14H10Cl4O4/c1-3-9(19)21-5-7-11(15)8(6-22-10(20)4-2)13(17)14(18)12(7)16/h3-4H,1-2,5-6H2
InChIKeyZHRMOJZUBUMONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties of Halogenated Aromatic Diacrylate Monomer


(Tetrachloro-1,3-phenylene)bismethylene diacrylate (CAS 36904-99-1), systematically named 2-propenoic acid, (2,4,5,6-tetrachloro-1,3-phenylene)bis(methylene) ester, is a tetrahalogenated aromatic diacrylate monomer bearing four chlorine atoms on a 1,3-phenylene core flanked by two acrylate ester groups via methylene spacers [1]. Its molecular formula is C₁₄H₁₀Cl₄O₄ with a molecular weight of 384.04 g/mol and a theoretical chlorine content of approximately 36.9% by weight [2]. The compound is a crystalline solid at ambient temperature and is employed as a reactive crosslinking monomer in UV- and radiation-curable coatings, adhesives, and flame-retardant polymer formulations . It belongs to a specialized class of halogenated aromatic diacrylates whose properties are sensitive to both the degree of halogenation and the regioisomeric substitution pattern on the aromatic ring.

Why Generic Substitution Fails for This Diacrylate


Within the family of halogenated aromatic diacrylates, the position of acrylate ester attachment on the phenylene ring (1,3- vs. 1,4-substitution) dictates monomer melting point, solubility, and ultimately the crosslink network architecture of the cured polymer [1]. The 1,3-(meta) substitution pattern of CAS 36904-99-1 produces a monomer with a melting point of 65.5–67 °C, markedly lower than the 117–120 °C observed for its 1,4-(para) isomer (CAS 58599-60-3), directly affecting processing window and formulation viscosity [2]. Furthermore, the tetrachloro substitution level is tied to non-flammability and flame-retardant efficacy; replacement with non-halogenated or lower-halogen analogs compromises these safety-critical properties [3]. Consequently, interchange with structural analogs without confirming regioisomeric identity and halogen content risks altered cure kinetics, inadequate crosslink density, and loss of flame-retardant certification in the final application.

Quantitative Differentiation Evidence vs. Structural Analogs


Regioisomer-Dependent Melting Point Depression

The 1,3-(meta) regioisomer of tetrachlorophenylene bismethylene diacrylate (CAS 36904-99-1) exhibits a melting point of 65.5–67 °C as determined by differential scanning calorimetry or capillary method on recrystallized product [1]. This is approximately 52–53 °C lower than the 117–120 °C melting point reported for the 1,4-(para) regioisomer (CAS 58599-60-3) synthesized under comparable conditions [1]. The lower melting point of the meta isomer enables processing at reduced temperatures, facilitating formulation with heat-sensitive co-monomers or additives and reducing energy input during melt processing.

monomer melting point regioisomer comparison processability window formulation viscosity

UV Cure Speed vs. HET-Diol and Pentaerythritol Triacrylate

Under standardized UV exposure conditions (0.25-mil film thickness, 10-inch distance from a 1,200-watt Hanovia mercury arc lamp), 2,4,5,6-tetrachlorobenzene-1,3-dimethylacrylate achieved a dry film in approximately 2 seconds on cardboard and paper substrates, and a tight adhesive bond between copper and Mylar in approximately 3 seconds [1]. This cure speed is comparable to that of HET-Diol diacrylate (a hexachloro-bicyclo-heptene bis-methylacrylate) under identical exposure conditions [1]. The same patent teaches that HET-Diol diacrylate is 'superior to pentaerythritol triacrylate both in the absence of a photoinitiator (Run 1 vs. Run 3) and in the presence of a photoinitiator (Run 2 vs. Runs 5 and 6)' [1], and the tetrachlorobenzene dimethylacrylate was evaluated in direct comparison with both HET-Diol diacrylate and pentaerythritol triacrylate in Example 4 [1]. The tetrachloro compound thus shares the fast-cure advantage of the HET-Diol benchmark while offering higher chlorine density per monomer unit.

UV curing kinetics photopolymerization speed thin-film coating radiation curing

Intrinsic Non-Flammability vs. Non-Halogenated Diacrylates

US Patent US3650885A explicitly states that tetrachlorobenzene-1,3-dimethylacrylate and its class are 'non-flammable per se' and 'impart fire-retardant properties to normally combustible substrates' [1]. This claim is attributed to the four chlorine atoms on the aromatic ring, which can release HCl at combustion temperatures to quench flame propagation via radical scavenging in the gas phase [2]. In contrast, non-halogenated aromatic diacrylates such as unsubstituted phenylene diacrylate or bisphenol A-derived diacrylates lack this intrinsic flame-retardant mechanism and require addition of external flame-retardant additives, which can exude, leach, or plasticize the polymer matrix over time [3]. The calculated chlorine content of the target compound is approximately 36.9 wt%, which exceeds the typical 20–30 wt% chlorine content of many chlorinated paraffin additive flame retardants, delivering flame retardancy as a built-in structural feature rather than a migratory additive.

flame retardancy non-flammable monomer fire safety halogenated acrylate

Monomer Purity and Equivalent Weight Accuracy

The synthesis of 2,4,5,6-tetrachlorobenzene-1,3-dimethylacrylate (the target compound) as described in US Patent US3650885A, Example 3, yielded a product with 99.8% non-volatiles content and a saponification equivalent weight of 211 g/eq, compared with the theoretical value of 210 g/eq (deviation: +0.48%) [1]. This high purity and near-ideal equivalent weight ensure that the acrylate functionality per unit mass is predictable, which is critical for accurate stoichiometric balancing in two-component or multicomponent UV-curable formulations where crosslink density depends on precise acrylate group concentration [1]. By comparison, the para isomer (CAS 58599-60-3) synthesized via the alkali acrylate route in US Patent US4059618A showed a double-bond purity of 99.8% with a melting point of 117–120 °C, indicating similarly high purity but with different physical form constraints [2].

monomer purity quality control crosslinking stoichiometry reproducible curing

Optimal Industrial and Research Application Scenarios


Flame-Retardant UV-Curable Cable Coatings

The combination of intrinsic non-flammability (36.9 wt% covalently bound chlorine) [1] and fast UV cure speed (~2 seconds for thin films) [2] makes this monomer uniquely suited for radiation-cured flame-retardant coatings on polyolefin-insulated cables. Unlike formulations relying on additive flame retardants, the reactive incorporation of the tetrachloro monomer ensures permanent, non-migratory flame retardancy, addressing the long-term aging and exudation concerns highlighted in cable insulation patent literature [3]. The 1,3-substitution pattern's lower melting point (65.5–67 °C) relative to the 1,4-isomer facilitates melt-coating processes at reduced temperatures [4].

High-Purity Crosslinking Monomer for Photopolymer Networks

With a saponification equivalent weight of 211 g/eq (within 0.5% of the theoretical 210 g/eq) and 99.8% non-volatiles [2], this compound meets the stringent purity requirements for precision photopolymer formulations where crosslink density must be accurately controlled. This is critical in optical waveguide cladding and electro-optic device fabrication, where halogenated aromatic diacrylates are specified for their tunable refractive index and low optical loss properties [5]. The accurate equivalent weight enables formulators to calculate exact acrylate-to-initiator ratios for reproducible crosslink density.

Radiation-Curable Inks and Adhesives with Inherent Fire Safety

The demonstrated cure speed (2–3 seconds under standard UV lamp) combined with the compound's classification as 'non-flammable per se' [1] [2] supports its use in high-speed printing and laminating lines where both productivity and fire safety are paramount. Patent examples specifically demonstrate successful application as a vehicle for pigmented inks (phthalocyanine blue at 17 wt% loading) on untreated polypropylene with 3-second UV cure [2], and as an adhesive for copper-to-Mylar lamination achieving a tight bond in approximately 3 seconds [2].

Research-Grade Monomer for Structure–Property Studies

The availability of three distinct regioisomers (ortho, meta, para) of tetrachlorophenylene bismethylene diacrylate, each with well-characterized melting points (meta: 65.5–67 °C; para: 117–120 °C; ortho: 71–74 °C) and purity profiles (meta: 98.1%; para: 99.8%; ortho: 97.2%) from US Patent US4059618A [4], positions the 1,3-(meta) isomer as an essential comparator in systematic investigations of how aromatic substitution geometry influences network topology, free volume, glass transition temperature, and dielectric properties in crosslinked halogenated polymers.

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